Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromoethynyl group, and a fluorine atom attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom may influence the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate: This compound shares the bromoethynyl group but differs in the core structure, which is a pyrazole ring instead of a piperidine ring.
Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate: Similar to the previous compound but with a different substitution pattern on the pyrazole ring.
Uniqueness
Tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate is unique due to the combination of the piperidine ring, the bromoethynyl group, and the fluorine atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H17BrFNO2 |
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Molecular Weight |
306.17 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C12H17BrFNO2/c1-11(2,3)17-10(16)15-8-5-12(14,4-7-13)6-9-15/h5-6,8-9H2,1-3H3 |
InChI Key |
IYTPMCMDBBALBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#CBr)F |
Origin of Product |
United States |
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